
17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) is a synthetic derivative of 17-hydroxyprogesterone, a naturally occurring steroid hormone. This compound is primarily used in the development and validation of analytical methods, quality control applications, and commercial production of progesterone . It is identified by the CAS number 70410-76-3 .
Preparation Methods
The synthesis of 17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) involves the reaction of 17-hydroxyprogesterone with ethylene glycol under acidic conditions to form the cyclic acetal. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone, using reagents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives, using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetal group can be hydrolyzed back to the original ketone under acidic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like p-toluenesulfonic acid, and reducing agents like LiAlH4. Major products formed from these reactions include various derivatives of 17-hydroxyprogesterone, depending on the specific reaction conditions.
Scientific Research Applications
17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) has several scientific research applications:
Biology: Employed in studies related to steroid hormone biosynthesis and metabolism.
Medicine: Utilized in the quality control of pharmaceutical products containing progesterone.
Industry: Applied in the commercial production of progesterone and related compounds.
Mechanism of Action
The mechanism of action of 17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) involves its conversion back to 17-hydroxyprogesterone under physiological conditions. This conversion allows it to participate in the biosynthesis of cortisol and other steroid hormones. The molecular targets include enzymes such as 21-hydroxylase and 11β-hydroxylase, which are involved in the steroidogenesis pathway .
Comparison with Similar Compounds
17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) can be compared with other similar compounds such as:
17-Hydroxyprogesterone: The parent compound, which is a naturally occurring steroid hormone involved in cortisol biosynthesis.
Hydroxyprogesterone Caproate: A synthetic derivative used for the prevention of preterm births.
Medroxyprogesterone Acetate: Another synthetic progestin used in hormone replacement therapy and contraception.
The uniqueness of 17-Hydroxyprogesterone Cyclic 20-(Ethylene Acetal) lies in its specific application in analytical method development and quality control, making it a valuable tool in pharmaceutical research and production .
Properties
CAS No. |
70410-76-3 |
|---|---|
Molecular Formula |
C23H34O4 |
Molecular Weight |
374.521 |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O4/c1-20-9-6-16(24)14-15(20)4-5-17-18(20)7-10-21(2)19(17)8-11-23(21,25)22(3)26-12-13-27-22/h14,17-19,25H,4-13H2,1-3H3/t17-,18+,19+,20+,21+,23-/m1/s1 |
InChI Key |
YQMWPAPMNLYRJI-ZFBQMQJZSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5(OCCO5)C)O)C |
Synonyms |
17-Hydroxypregn-4-ene-3,20-dione Cyclic 20-(Ethylene Acetal); 17-Hydroxypregn-4-ene-3,20-dione Cyclic 20-(1,2-Ethanediyl Acetal) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


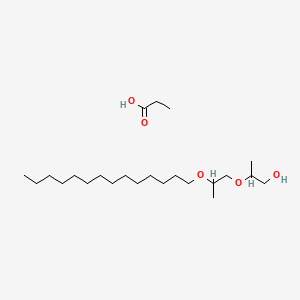

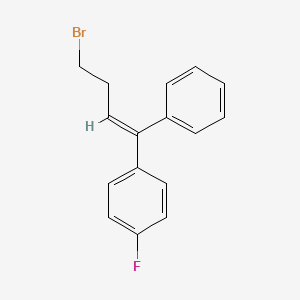

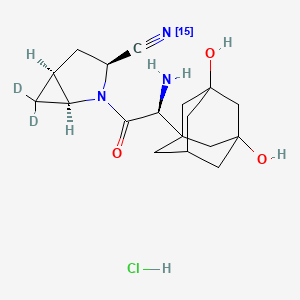
![ethyl 2-[[(2S)-1-[2,3-dihydro-1H-inden-2-yl-(2-oxo-2-phenylmethoxyethyl)amino]-1-oxopropan-2-yl]amino]-4-phenylbutanoate](/img/structure/B570145.png)

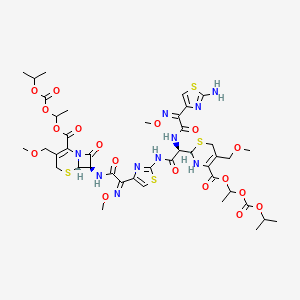
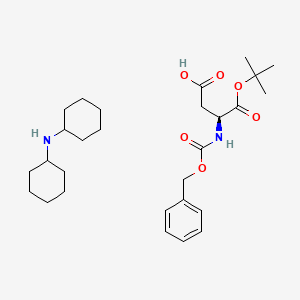
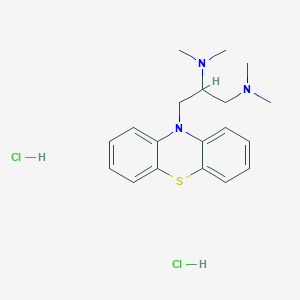
![Tert-butyl N-[[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamoyl-[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]carbamate](/img/structure/B570156.png)


